N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Overview
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for several diseases.
Scientific Research Applications
Pharmacological Activities
Pyridazine and pyridazinone, the core structures in this compound, have shown a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Medicinal Chemistry
Heteroaromatic scaffolds such as pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry . Many drug discovery programs utilize a pyridazine as a core scaffold .
Biological Targets
Various pyridazine-based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Agrochemical Applications
Various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Commercial Drugs
Examples of commercially available drugs that contain a pyridazine ring include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone .
Herbicidal Agents
Herbicide agents such as Pyridaben and Norflurazon also contain a pyridazine ring .
Mechanism of Action
Target of Action
The compound N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide, is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-26(24,25)18-12-11-17(21-22-18)15-9-6-10-16(13-15)20-19(23)14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXQCESOSASUDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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